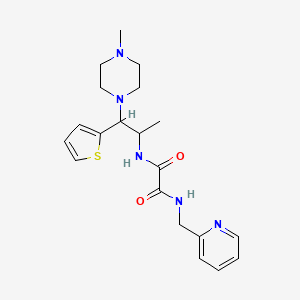![molecular formula C21H17F3N4OS B11424678 1-(3,4-dimethylphenyl)-6-((3-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11424678.png)
1-(3,4-dimethylphenyl)-6-((3-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-DIMETHYLPHENYL)-6-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE is a complex organic compound that features a pyrazolo[3,4-d]pyrimidin-4-one core structure
Preparation Methods
The synthesis of 1-(3,4-DIMETHYLPHENYL)-6-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE typically involves multiple steps, including the formation of the pyrazolo[3,4-d]pyrimidin-4-one core and subsequent functionalization. Common synthetic routes may include:
Formation of the pyrazolo[3,4-d]pyrimidin-4-one core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 3,4-dimethylphenyl group: This step may involve electrophilic aromatic substitution reactions.
Attachment of the trifluoromethylphenylmethylsulfanyl group: This can be accomplished through nucleophilic substitution reactions or radical trifluoromethylation.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
1-(3,4-DIMETHYLPHENYL)-6-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts.
Scientific Research Applications
1-(3,4-DIMETHYLPHENYL)-6-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in the treatment of diseases where its unique structure could be beneficial.
Mechanism of Action
The mechanism of action of 1-(3,4-DIMETHYLPHENYL)-6-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the pyrazolo[3,4-d]pyrimidin-4-one core may interact with specific active sites .
Comparison with Similar Compounds
Similar compounds to 1-(3,4-DIMETHYLPHENYL)-6-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE include:
1,1-Dimethyl-3-[3-(trifluoromethyl)phenyl]urea: This compound also features a trifluoromethyl group and is used in various chemical applications.
Trifluoromethyl phenyl sulfone: Known for its use in trifluoromethylation reactions, this compound shares the trifluoromethyl group but differs in its core structure.
The uniqueness of 1-(3,4-DIMETHYLPHENYL)-6-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE lies in its combination of functional groups and the pyrazolo[3,4-d]pyrimidin-4-one core, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C21H17F3N4OS |
|---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H17F3N4OS/c1-12-6-7-16(8-13(12)2)28-18-17(10-25-28)19(29)27-20(26-18)30-11-14-4-3-5-15(9-14)21(22,23)24/h3-10H,11H2,1-2H3,(H,26,27,29) |
InChI Key |
ACBBOVAGDUXJMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC4=CC(=CC=C4)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B11424606.png)
![3-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dihydro-1,2-oxazole-5-carboxamide](/img/structure/B11424614.png)
![ethyl 4-[4-(3-fluorophenyl)-3-(4-methoxyphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoate](/img/structure/B11424616.png)
![Ethyl 4-(4-methylphenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11424620.png)
![dimethyl 1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B11424630.png)

![N-(2,4-dimethoxyphenyl)-2-[5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B11424640.png)
![N-(4-chlorophenyl)-2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B11424644.png)
![2-(4-chlorophenoxy)-2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)propanamide](/img/structure/B11424650.png)
![5-{8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-methylphenyl)methyl]pentanamide](/img/structure/B11424662.png)
![8-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11424664.png)
![dimethyl 1-{2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B11424670.png)
![N-(4-fluorophenyl)-2-[3-(4-methylbenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B11424675.png)
![4-[(3,5-Dichlorophenyl)amino]-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione](/img/structure/B11424679.png)
